3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1021031-90-2
Cat. No.: VC6606593
Molecular Formula: C19H18FN3O3S
Molecular Weight: 387.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021031-90-2 |
|---|---|
| Molecular Formula | C19H18FN3O3S |
| Molecular Weight | 387.43 |
| IUPAC Name | 3-[(4-fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)12-23-17(25)19(21-18(23)26)7-9-22(10-8-19)16(24)15-2-1-11-27-15/h1-6,11H,7-10,12H2,(H,21,26) |
| Standard InChI Key | LLFUYYKFQWFFHH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Introduction
Structural and Molecular Characteristics
Core Spirocyclic Framework
The molecule’s defining feature is its 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a bicyclic system comprising a six-membered piperidine ring fused to a five-membered pyrrolidine-like ring via a spiro carbon atom . This arrangement imposes significant steric constraints, influencing both reactivity and conformational flexibility. The spiro junction (C-4) ensures non-planarity, which may enhance binding specificity in biological targets.
Substituent Analysis
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4-Fluorophenylmethyl Group: Positioned at C-3, this substituent introduces aromaticity and electron-withdrawing effects via the fluorine atom, potentially improving metabolic stability and membrane permeability .
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Thiophene-2-carbonyl Moiety: Attached to N-8, the thiophene ring contributes π-electron density and sulfur-based polarity, which could facilitate interactions with hydrophobic protein pockets or metal ions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1021031-90-2 |
| Molecular Formula | C₁₉H₁₈FN₃O₃S |
| Molecular Weight | 387.43 g/mol |
| Key Functional Groups | Spirocyclic diketone, thiophene carbonyl, fluorophenyl |
Synthetic Pathways and Optimization
Reaction Design
Synthesis of this compound likely follows multi-step protocols analogous to those described in patents for related 1,3,8-triazaspiro[4.5]decanes . A hypothetical route involves:
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Spirocyclization: Condensation of a diketone precursor with a diamine under acidic or basic conditions to form the spiro core .
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N-Alkylation: Introduction of the 4-fluorophenylmethyl group via nucleophilic substitution, using a benzyl halide derivative .
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Acylation: Thiophene-2-carbonyl chloride reacts with the secondary amine at N-8, facilitated by a base like triethylamine.
Critical Reagents and Conditions
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Catalysts: Triethylamine or sodium carbonate to deprotonate amines and absorb byproducts .
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Solvents: Polar aprotic solvents (e.g., 4-methyl-2-pentanone) for N-alkylation steps .
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Temperature: Reflux conditions (100–150°C) to drive sluggish cyclization reactions .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|---|
| 1 | Spirocyclization | Diketone + diamine, HCl | Slow addition to minimize oligomerization |
| 2 | N-Alkylation | 4-Fluorobenzyl bromide, K₂CO₃ | Phase-transfer catalysis |
| 3 | Acylation | Thiophene-2-carbonyl chloride | Low-temperature stirring to prevent hydrolysis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Distinct signals for the spiro carbon’s proton (δ 3.8–4.2 ppm), thiophene protons (δ 7.2–7.5 ppm), and fluorophenyl aromatic protons (δ 6.9–7.1 ppm).
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¹³C NMR: Carbonyl carbons (C-2, C-4) appear near δ 170–175 ppm, while the spiro carbon (C-4) resonates at δ 65–70 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 387.43 (C₁₉H₁₈FN₃O₃S⁺), with fragmentation patterns indicating loss of the thiophene carbonyl group (–C₅H₃OS).
| Compound | Substituents (N-8) | LogP (Predicted) | Therapeutic Target (Hypothetical) |
|---|---|---|---|
| Target Compound | Thiophene-2-carbonyl | 2.8 | Enzyme inhibition |
| 1-Phenyl-4-oxo-8-benzyl derivative | Benzyl | 3.5 | CNS disorders |
| 8-(Cyclohexyl) analogue | Cyclohexyl | 3.2 | Anti-inflammatory |
Challenges and Future Directions
Synthetic Hurdles
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Low Yields: Spirocyclization steps often suffer from competing polymerization; microwave-assisted synthesis could improve efficiency .
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Purification: Silica gel chromatography may struggle with polar byproducts; HPLC with C18 columns is recommended.
Research Priorities
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In Vitro Assays: Screen against kinase or protease panels to identify lead targets.
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ADMET Profiling: Assess metabolic stability in liver microsomes and permeability in Caco-2 cells.
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